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molecular formula C16H13NO3 B8716022 Methyl 2-(benzyloxy)-5-cyanobenzoate

Methyl 2-(benzyloxy)-5-cyanobenzoate

Cat. No. B8716022
M. Wt: 267.28 g/mol
InChI Key: XSLZLFFVVCBHGZ-UHFFFAOYSA-N
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Patent
US08778939B2

Procedure details

A suspension of methyl 5-cyano-2-hydroxybenzoate (may be prepared as described in Description 12; 531 mg, 3 mmol), potassium carbonate (1037 mg, 7.50 mmol) and (bromomethyl)benzene (1026 mg, 6.00 mmol) in acetone (60 ml) was stirred at 50° C. overnight. The mixture was cooled and filtered. The filtrate was concentrated. The crude product was purified by silica gel chromatography eluting with hexane:ethyl acetate (10:1) to yield the title compound as a white solid. 480 mg.
Quantity
531 mg
Type
reactant
Reaction Step One
Quantity
1037 mg
Type
reactant
Reaction Step One
Quantity
1026 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[CH:5][C:6]([OH:13])=[C:7]([CH:12]=1)[C:8]([O:10][CH3:11])=[O:9])#[N:2].C(=O)([O-])[O-].[K+].[K+].Br[CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>CC(C)=O>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([O:13][CH2:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[C:7]([CH:12]=1)[C:8]([O:10][CH3:11])=[O:9])#[N:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
531 mg
Type
reactant
Smiles
C(#N)C=1C=CC(=C(C(=O)OC)C1)O
Name
Quantity
1037 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1026 mg
Type
reactant
Smiles
BrCC1=CC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with hexane:ethyl acetate (10:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C=1C=CC(=C(C(=O)OC)C1)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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